(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound characterized by the presence of a pyrrolidine ring and a difluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3,4-difluoro-2-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity. The difluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A compound with similar structural features but different biological activities.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Another pyrrolidine derivative with distinct chemical properties.
Uniqueness
(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both difluoromethyl and pyrrolidine groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H13F2NO |
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Molecular Weight |
225.23 g/mol |
IUPAC Name |
(3,4-difluoro-2-methylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H13F2NO/c1-8-9(4-5-10(13)11(8)14)12(16)15-6-2-3-7-15/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
GJJQMEHBNDHPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C(=O)N2CCCC2 |
Origin of Product |
United States |
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